Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused bicyclic core with a substituted phenyl group at position 3 and a 3,4-difluorobenzamido moiety at position 3.
Properties
IUPAC Name |
ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O4S/c1-2-32-22(31)18-14-10-33-20(26-19(29)11-3-8-15(24)16(25)9-11)17(14)21(30)28(27-18)13-6-4-12(23)5-7-13/h3-10H,2H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJMADDAJMSQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core structure, characterized by the following molecular formula:
- Molecular Formula: C22H14F3N3O4S
- Molecular Weight: 473.43 g/mol
Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Thieno[3,4-d]pyridazine |
| Functional Groups | Difluorobenzamido and fluorophenyl groups |
| Fluorine Atoms | Enhances lipophilicity and metabolic stability |
The presence of fluorine atoms is known to enhance the biological activity of compounds by increasing their lipophilicity and stability against metabolic degradation.
Pharmacological Applications
Research indicates that compounds with similar structures may exhibit:
- Anticancer Activity: Targeting cancer cell proliferation and survival.
- Antimicrobial Properties: Effective against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects: Modulating inflammatory pathways.
Case Studies and Research Findings
-
Anticancer Activity:
- A study demonstrated that thieno[3,4-d]pyridazine derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) .
- Another research highlighted the potential of fluorinated compounds in enhancing selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Properties:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Ethyl 5-(2-fluorobenzamido)-3-(phenyl)-4-oxo-thieno[3,4-d]pyridazine | Less fluorination | Potential A1 antagonist | Fewer fluorine substituents |
| Ethyl 5-(difluorobenzamido)-3-(naphthalen-1-yl)-4-oxo-thieno[3,4-d]pyridazine | Naphthalene instead of phenyl | Similar activity profile | Broader aromatic system |
| Ethyl 5-(trifluoromethylbenzamido)-3-(fluorophenyl)-4-oxo-thieno[3,4-d]pyridazine | Trifluoromethyl group | Potential A1 antagonist | Enhanced lipophilicity |
The comparison highlights how the presence of multiple fluorine atoms in this compound may enhance its biological activity compared to its analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 and 5
The compound’s structural analogs differ primarily in substituents at positions 3 (aryl groups) and 5 (amide or amino groups), which critically influence physicochemical and biological properties. Key comparisons include:
Key Observations:
- Fluorine vs.
- Amide vs. Amino Groups: The 3,4-difluorobenzamido group introduces additional hydrogen-bonding capacity compared to amino-substituted analogs, which may enhance target affinity .
- Lipophilicity : The trifluoromethyl group in increases logP, favoring blood-brain barrier penetration, whereas the target compound’s fluorinated benzamido balances polarity and lipophilicity.
Physicochemical and Spectroscopic Comparisons
- Melting Points: Amino-substituted analogs (e.g., compound 26 in ) exhibit higher melting points (178–180°C) due to intermolecular hydrogen bonding, while amide derivatives (e.g., the target compound) may show lower melting points due to reduced crystallinity.
- NMR Signatures: The target compound’s ¹H NMR would display distinct aromatic signals for the 3,4-difluorobenzamido group (δ ~7.5–8.0 ppm) compared to the amino group’s broad singlet (δ ~6.0 ppm) in compound 26 .
- Mass Spectrometry : The molecular ion [M+H]⁺ for the target compound (C₂₂H₁₅F₃N₃O₄S) is calculated as 474.07, differing from compound 26 (334.07) due to the larger benzamido substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
